
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Scientific Research Applications
Antibacterial and Antifungal Activities
- Compounds similar to the one inquired have been synthesized and evaluated for their antibacterial and antifungal properties. A study demonstrated the preparation of azetidinone derivatives and their screening against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antimicrobial agents (Vashi & Naik, 2004).
Antidepressant and Nootropic Activities
- Another research area has explored azetidinones for their central nervous system (CNS) activity, specifically looking into their antidepressant and nootropic effects. Certain derivatives have shown significant results in tests for antidepressant activity, highlighting the skeleton of azetidinone as a valuable target for developing CNS active agents (Thomas et al., 2016).
Antitubercular Activities
- Azetidinone analogues have also been investigated for their antitubercular activities, with some compounds exhibiting promising results against Mycobacterium tuberculosis. This research suggests the potential of azetidinone derivatives in contributing to the development of new antitubercular drugs (Chandrashekaraiah et al., 2014).
Antiviral Activity
- The antiviral potential of azetidinone derivatives has been explored, with studies synthesizing compounds and evaluating their effectiveness against viruses such as HSV1 and HAV-MBB. These findings indicate that azetidinone and its derivatives might serve as a basis for developing new antiviral agents (Attaby et al., 2006).
Synthesis and Chemical Properties
- Research into the synthesis of azetidinone derivatives under different conditions, including microwave-assisted methods, has provided insights into efficient production techniques and the chemical properties of these compounds. Such studies are crucial for the development of novel compounds with potential applications in various fields of chemistry and biology (Merugu et al., 2010).
properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-5-3-12(4-6-13)8-16(23)22-10-15(11-22)24-14-2-1-7-21-9-14/h1-7,9,15H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGMYIGXGVTRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

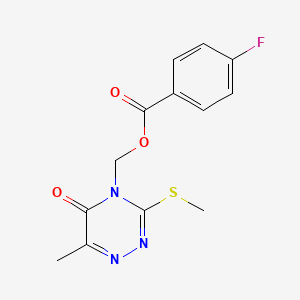
![N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2992223.png)
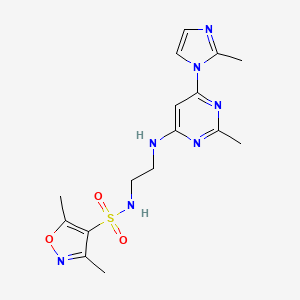

![Methyl (E)-4-[4-(dimethylamino)-N-(1H-pyrrol-2-ylmethyl)anilino]-4-oxobut-2-enoate](/img/structure/B2992230.png)
![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992232.png)
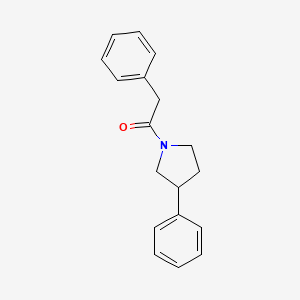
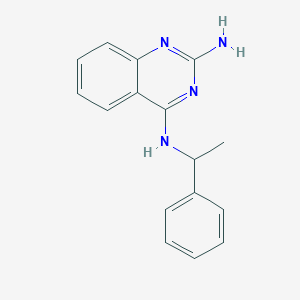
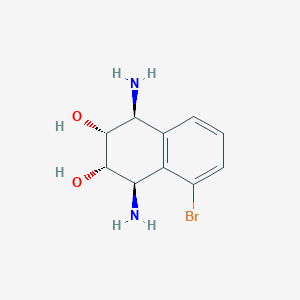
![Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate](/img/structure/B2992237.png)
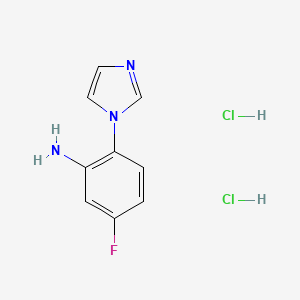
![N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2992240.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2992241.png)
![1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2992245.png)